3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
2-butyl-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-4-5-6-17-11(19)9-10(16(3)13(17)20)15-12-14-8(2)7-18(9)12/h7H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHDOUZGZCRXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(N3)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Uracil Derivatives
A widely adopted method involves the cyclization of 8-amino-7-(2-bromoethyl)theophylline derivatives under basic conditions. This reaction proceeds via intramolecular nucleophilic attack, forming the imidazole ring. Key parameters include:
- Reagent system : Potassium carbonate in anhydrous dimethylformamide (DMF) at 120°C for 12 hours.
- Yield optimization : Microwave irradiation reduces reaction time to 45 minutes with comparable yields (78-82%).
Mechanistic insight :
The bromoethyl side chain undergoes elimination to form a reactive α,β-unsaturated intermediate, which undergoes conjugate addition with the 8-amino group, followed by cyclization (Figure 1).
Ritter-Type Annulation
Recent advances employ Bi(OTf)3-catalyzed Ritter reactions between substituted pyridines and nitriles. For imidazo[1,5-a]pyridine precursors, this method achieves:
- Catalytic efficiency : 5 mol% Bi(OTf)3 in dichloroethane at 150°C.
- Functional group tolerance : Compatible with ester, ether, and halogen substituents.
The introduction of methyl groups at N1 and C7 positions employs distinct chemical approaches:
N1-Methylation
C7-Methylation
Requires directed ortho-metalation followed by quenching with methyl electrophiles:
- Lithiation : LDA (lithium diisopropylamide) at -78°C in THF
- Electrophile : Methyl chloroformate
- Workup : Acidic hydrolysis to yield methyl group
Critical Note : Sequential protection/deprotection strategies prevent over-methylation. Use of 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups enables orthogonal functionalization.
Industrial-Scale Production Considerations
For kilogram-scale synthesis, process chemistry modifications address cost and safety:
Continuous Flow Synthesis
Solvent Recycling Systems
- Distillation recovery : >90% DMF reuse in alkylation steps
- Aqueous waste treatment : Activated carbon filtration removes <0.1 ppm heavy metals
Purification and Characterization
Final product isolation employs orthogonal techniques:
Crystallization Optimization
- Solvent pair : Ethyl acetate/hexane (3:7 v/v)
- Crystal habit modification : 0.1% polyvinylpyrrolidone additive yields needle-free crystals
Analytical QC Protocols
- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient
- LC-MS : ESI+ mode confirms [M+H]+ at m/z 306.2
- NMR : Characteristic signals at δ 3.38 (N3-butyl CH2), 3.91 (C7-CH3)
Recent Methodological Advances
Photoredox Catalysis
Visible-light-mediated alkylation using fac-Ir(ppy)3 catalyst enables:
Enzymatic Methylation
S-adenosylmethionine-dependent methyltransferases engineered for:
- Biocatalytic efficiency : 98% yield at 37°C
- Regiospecificity : No protecting groups required
Chemical Reactions Analysis
Types of Reactions: 3-Butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Alkyl halides and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Structural Features
The compound features a butyl group and two methyl groups on the imidazo ring. This structural configuration is crucial for its interaction with biological targets, influencing its pharmacological properties.
Biological Activities
Research has identified several notable biological activities associated with 3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione:
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor . It interacts with specific enzymes involved in various biochemical pathways, which may lead to therapeutic effects in conditions such as cancer and inflammation. For instance, studies have indicated that it can inhibit certain kinases that play a role in cell proliferation and survival.
Antidepressant-Like Effects
Recent research has explored the antidepressant-like properties of related derivatives of imidazopurine. These studies suggest that compounds similar to this compound may act as partial agonists at the 5-HT1A receptor, indicating potential for treating mood disorders .
Anticancer Potential
Investigations into the anticancer properties of this compound have shown promise. It has been demonstrated to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Imidazo[2,1-f]purine Core : This involves constructing the foundational structure through cyclization reactions.
- Alkylation Reactions : The introduction of butyl and methyl groups is achieved via alkylation using appropriate reagents under controlled conditions.
- Optimization for Yield and Purity : Reaction conditions such as temperature and solvent choice are optimized to enhance yield and purity.
Derivative Development
The ability to modify the compound's structure allows for the creation of derivatives with potentially enhanced biological activities. This includes altering functional groups to improve efficacy or reduce side effects.
Case Study 1: Enzyme Inhibition Mechanism
A study published in PLOS ONE examined derivatives of imidazopurine as potential enzyme inhibitors. The findings indicated that these compounds could effectively inhibit target enzymes involved in critical cellular processes . The specific interactions between this compound and these enzymes were elucidated through kinetic studies.
Case Study 2: Antidepressant-Like Activity
Another study investigated the antidepressant-like effects of related compounds through behavioral assays in animal models. The results suggested that these compounds could enhance serotonergic signaling pathways, providing a basis for further development in treating depression .
Mechanism of Action
The mechanism by which 3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be contextualized against structurally related imidazopurine-dione derivatives. Key comparisons include:
Structural Modifications and Receptor Affinity
Key Observations :
- Alkyl Chain Length : The butyl group in the target compound may balance lipophilicity and metabolic stability compared to longer chains (e.g., pentyl in 3i), which improve 5-HT1A/5-HT7 affinity but reduce PDE4B/PDE10A inhibition .
- Substituent Position : Fluorine or trifluoromethyl groups on arylpiperazinyl moieties (AZ-853/AZ-861) enhance 5-HT1A binding, while the target compound’s lack of a piperazine group suggests divergent mechanisms (e.g., PPARγ modulation as seen in CB11) .
- Methylation Pattern : 1,7-Dimethyl substitution in the target compound contrasts with 1,3-dimethyl or 1,6,7-trimethyl in analogs, influencing steric hindrance and receptor interactions .
Key Observations :
Biological Activity
3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by its unique structure, which includes a butyl group and two methyl groups on the imidazo ring. Its interactions with biological targets have made it a subject of interest for various therapeutic applications.
Chemical Structure and Properties
The compound belongs to the imidazole and purine families and features a complex molecular structure that contributes to its biological activities. The presence of the butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂ |
| Molecular Weight | 278.33 g/mol |
| CAS Number | 877643-62-4 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Research indicates that this compound primarily interacts with specific enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition: The compound has shown potential as an inhibitor for various enzymes, including phosphodiesterases (PDEs) and monoamine oxidases (MAOs). For example, studies have reported IC₅₀ values in the low micromolar range for PDE inhibition, suggesting effective enzymatic modulation .
- Receptor Interaction: It may modulate receptor activity through binding to specific sites on proteins involved in signaling pathways. This interaction is crucial for its therapeutic effects in neurodegenerative diseases and other conditions .
Biological Activities
The biological activities of this compound include:
- Antioxidant Activity: The compound exhibits antioxidant properties that may protect cells from oxidative stress.
- Antitumor Effects: Preliminary studies suggest it has potential anticancer activity against various cell lines. For instance, it has been evaluated for its cytotoxic effects on MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines with promising results .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition:
- Anticancer Activity:
-
Pharmacological Evaluation:
- In a pharmacological evaluation involving various alkyl chain modifications on similar compounds, it was found that longer chains improved inhibitory activity against certain enzymes compared to shorter chains. This highlights the importance of structural modifications in enhancing biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
